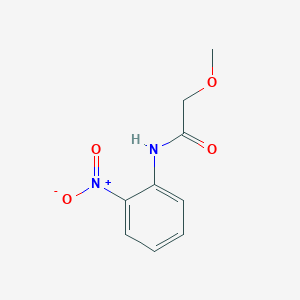

2-methoxy-N-(2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-15-6-9(12)10-7-4-2-3-5-8(7)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHCJYDWXMEXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-nitrophenyl)acetamide typically involves the nitration of methoxy-substituted acetanilide. One common method includes the reaction of 2-methoxyaniline with acetic anhydride to form 2-methoxyacetanilide, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions are carefully controlled to ensure the selective nitration at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

Reduction: Formation of 2-amino-N-(2-nitrophenyl)acetamide.

Substitution: Formation of various substituted acetamides depending on the substituent introduced.

Scientific Research Applications

2-methoxy-N-(2-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

The position of the nitro group on the phenyl ring significantly impacts physicochemical and biological properties:

*Calculated based on structural analysis.

Key Insight : The ortho-nitro group in the target compound may increase steric hindrance, reducing solubility compared to para-substituted analogs .

Halogenated Analogs

Chlorine substitution alters electronic properties and reactivity:

Key Insight : Chlorine enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the target compound’s methoxy group may favor resonance stabilization .

Bioactive Derivatives with Heterocycles

Key Insight : Heterocycles like triazoles improve binding affinity to biological targets, a feature absent in the target compound but critical for anticancer activity .

Amino-Substituted Analogs

Amino groups modify electronic and solubility profiles:

| Compound | Substituents | Molecular Weight | Key Properties | Reference |

|---|---|---|---|---|

| 2-Amino-N-(2-nitrophenyl)acetamide | -NH₂ | 195.18 | Higher basicity and solubility |

Physicochemical and Reactivity Comparison

Solubility and Polarity

- This compound : Moderate polarity due to nitro and methoxy groups; likely soluble in polar aprotic solvents (e.g., DMSO).

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Lower solubility in water due to sulfonyl and chloro groups .

- 2-Amino-N-(2-nitrophenyl)acetamide: High water solubility from amino group .

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-N-(2-nitrophenyl)acetamide?

The synthesis typically involves acetylation of 2-methoxy-2-nitroaniline derivatives using acetic anhydride under controlled conditions. Key steps include:

- Reaction setup : Use of acetic acid as a solvent at 80–100°C for 4–6 hours.

- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.

- Yield optimization : Catalysts like pyridine or DMAP can enhance reaction efficiency by reducing side-product formation .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : and NMR identify methoxy (-OCH), acetamide (-C=O-NH), and nitro (-NO) groups. Chemical shifts for the aromatic protons typically appear at δ 7.5–8.5 ppm due to electron-withdrawing nitro groups .

- X-ray crystallography : Reveals planar geometry around the amide bond and dihedral angles between aromatic rings (e.g., 45–60°), critical for understanding steric effects in reactivity .

Q. What analytical techniques are used to assess purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities.

- Mass spectrometry (MS) : ESI-MS confirms molecular ion peaks at m/z 235 [M+H].

- Thermogravimetric analysis (TGA) : Determines thermal stability, with decomposition observed >200°C .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound?

The nitro group (-NO) at the ortho position:

- Deactivates the aromatic ring , reducing electrophilic substitution.

- Enhances hydrogen-bonding capacity via the acetamide NH, as shown in IR spectra (N-H stretch ~3300 cm).

Comparative studies with para-nitro analogs show slower hydrolysis rates due to steric hindrance from the methoxy group .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC variability) may arise from:

- Solvent effects : DMSO concentrations >1% can denature proteins, altering results.

- Redox interference : The nitro group may react with thiol-containing enzymes, requiring controlled reducing environments.

Standardizing assay conditions (e.g., PBS buffer, 0.1% DMSO) and using orthogonal methods (e.g., SPR, ITC) improves reproducibility .

Q. What computational methods predict the interaction of this compound with biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite model binding to kinases (e.g., EGFR) with predicted ΔG ≈ -8.5 kcal/mol.

- MD simulations : Reveal stable hydrogen bonds between the acetamide NH and catalytic lysine residues over 100 ns trajectories.

- QSAR models : Highlight the nitro group’s role in enhancing binding affinity (pIC ~6.2) .

Q. How does this compound compare to structurally similar analogs in drug discovery pipelines?

- N-[2-(2-Nitrophenyl)ethyl]acetamide : Lacks the methoxy group, resulting in lower metabolic stability (t = 2 h vs. 4 h in microsomes).

- 2-Chloro-N-(2-nitrophenyl)acetamide : Higher cytotoxicity (CC = 10 μM vs. 50 μM) due to electrophilic chlorine .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.